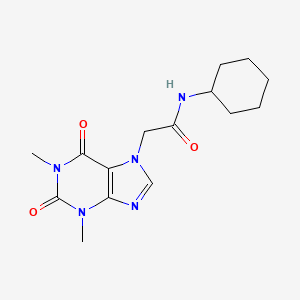
4-(4-ethoxybenzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-ethoxybenzyl)morpholine, also known as EBM, is a chemical compound that belongs to the family of morpholine derivatives. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In
Mecanismo De Acción
The exact mechanism of action of 4-(4-ethoxybenzyl)morpholine is not fully understood. However, it has been proposed that 4-(4-ethoxybenzyl)morpholine exerts its pharmacological effects by interacting with various molecular targets, including ion channels, enzymes, and receptors. For instance, 4-(4-ethoxybenzyl)morpholine has been shown to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition results in the suppression of neuronal excitability, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
4-(4-ethoxybenzyl)morpholine has been shown to exhibit various biochemical and physiological effects. For instance, 4-(4-ethoxybenzyl)morpholine has been found to increase the levels of neurotransmitters, such as GABA and serotonin, which are involved in the regulation of mood and anxiety. Furthermore, 4-(4-ethoxybenzyl)morpholine has been shown to modulate the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. This modulation results in the suppression of the inflammatory response, leading to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-ethoxybenzyl)morpholine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under various conditions, making it suitable for long-term storage. However, 4-(4-ethoxybenzyl)morpholine has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous-based experiments. In addition, 4-(4-ethoxybenzyl)morpholine has a relatively short half-life, which may affect its efficacy in some experiments.
Direcciones Futuras
There are several future directions for the study of 4-(4-ethoxybenzyl)morpholine. One potential direction is the investigation of its potential use as a building block in the synthesis of new drugs and materials. Another direction is the exploration of its potential use in the treatment of neurological disorders, such as epilepsy and chronic pain. Furthermore, the development of new synthetic routes for 4-(4-ethoxybenzyl)morpholine may lead to the discovery of new analogs with improved pharmacological properties.
Conclusion
In conclusion, 4-(4-ethoxybenzyl)morpholine is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-(4-ethoxybenzyl)morpholine and its analogs for various applications.
Métodos De Síntesis
The synthesis of 4-(4-ethoxybenzyl)morpholine can be achieved through a multi-step process. The first step involves the reaction of 4-ethoxybenzyl chloride with morpholine to form 4-(4-ethoxybenzyl)morpholine hydrochloride. The second step involves the deprotonation of the hydrochloride salt using a strong base, such as sodium hydroxide, to obtain the final product, 4-(4-ethoxybenzyl)morpholine.
Aplicaciones Científicas De Investigación
4-(4-ethoxybenzyl)morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit various pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. 4-(4-ethoxybenzyl)morpholine has also been shown to possess anticancer properties by inhibiting the growth of cancer cells. In addition, 4-(4-ethoxybenzyl)morpholine has been investigated for its potential use as a building block in the synthesis of new drugs and materials.
Propiedades
IUPAC Name |
4-[(4-ethoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-16-13-5-3-12(4-6-13)11-14-7-9-15-10-8-14/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFELNIGNBYNEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421486 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5860501.png)

![8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5860511.png)

![N-(3-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5860528.png)
![N-(4-chlorophenyl)-2-[(4-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5860533.png)
amino]ethanol](/img/structure/B5860535.png)

![7-(2-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5860565.png)
![N-(3-chlorophenyl)-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5860577.png)
![2,4-dichloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5860579.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5860586.png)
![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5860592.png)